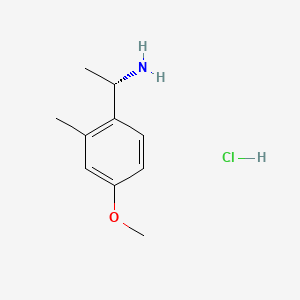

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride

Description

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chiral phenethylamine derivative characterized by a substituted aromatic ring and a stereogenic center at the ethylamine moiety. The compound features a 4-methoxy group (electron-donating) and a 2-methyl group (steric bulk) on the phenyl ring, with the (S)-enantiomer configuration. Its molecular formula is C₁₀H₁₆ClNO, and it exists as a hydrochloride salt to enhance stability and solubility .

Structurally, the compound serves as a building block in organic synthesis, particularly for enantioselective drug development.

Properties

Molecular Formula |

C10H16ClNO |

|---|---|

Molecular Weight |

201.69 g/mol |

IUPAC Name |

(1S)-1-(4-methoxy-2-methylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-6-9(12-3)4-5-10(7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1 |

InChI Key |

XXWHFZDQWAXBMC-QRPNPIFTSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)[C@H](C)N.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

Detailed Experimental Notes and Characterization

Infrared Spectroscopy (IR) Data for (S)-1-(4-Methoxyphenyl)ethylamine hydrochloride :

Key peaks observed include 3369, 3294 cm⁻¹ (N-H stretch), 2959, 2835 cm⁻¹ (C-H stretch), and aromatic ring vibrations at 1610, 1585, 1512 cm⁻¹, consistent with the expected structure.Melting Point :

The hydrochloride salt crystallizes with a melting point of 178.2-180.0°C, indicative of a pure crystalline compound.Optical Rotation : The specific rotation [α]25D = +79° (c=0.25 in methanol) confirms the (S)-configuration and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and chemical behavior of phenethylamines is highly sensitive to aromatic ring substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Replacing the 4-methoxy group with chloro (electron-withdrawing) increases polarity and may reduce membrane permeability . Fluoro substituents (smaller, electronegative) enhance metabolic stability compared to methoxy .

- Heterocyclic Variants : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties due to the nitrogen atom, altering solubility and target interactions .

Stereochemical Comparisons

Enantiomers of closely related compounds show divergent biological activities:

- (S)- vs. (R)-1-(4-Chloro-2-methylphenyl)ethanamine HCl : Both enantiomers share a structural similarity score of 0.98, but the (S)-form likely exhibits different receptor binding kinetics due to chiral recognition .

- 2C-D and 25T-NBOMe Derivatives : Stereochemistry in phenethylamines like 25T-NBOMe () critically influences serotonin receptor subtype selectivity, suggesting similar stereochemical dependencies for the target compound .

Physicochemical Properties

- Solubility : Hydrochloride salts improve aqueous solubility across all analogs, facilitating in vitro studies .

Biological Activity

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride, a chiral compound classified under phenethylamines, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on the benzene ring, along with an amine group attached to the ethan-1-amine structure. Its molecular formula is C11H17ClN2O, with a molar mass of approximately 201.69 g/mol. The specific arrangement of substituents influences its biological activity and potential applications in pharmaceuticals.

1. Antimicrobial Properties

Research indicates that phenethylamines, including this compound, exhibit notable antimicrobial activity. A study on monomeric alkaloids showed that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine HCl | TBD | TBD |

| PA-1 | 0.0039 - 0.025 | S. aureus, E. coli |

| Other derivatives | 4.69 - 22.9 | B. subtilis, S. aureus |

2. Antitumor Activity

The compound's structural analogs have shown potential antitumor activity in various studies. For instance, derivatives related to phenethylamines have been investigated for their effects on cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity against specific tumor types .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the structure can enhance or diminish its efficacy against targeted biological pathways.

Key Findings in SAR Studies:

- The presence of methoxy and methyl groups significantly influences the compound's interaction with biological targets.

- Variations in substituents can lead to differing levels of antimicrobial and antitumor activities.

Case Study 1: Antimicrobial Efficacy

A recent investigation into several phenethylamine derivatives revealed that modifications could enhance their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with additional hydroxyl groups exhibited improved inhibitory action compared to simpler structures .

Case Study 2: Antitumor Screening

In another study focusing on a series of N-phenethyl derivatives, it was found that certain modifications led to enhanced cytotoxicity against Mycobacterium tuberculosis strains, suggesting potential applications in treating resistant infections .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride, and how is enantiomeric purity maintained?

- Methodological Answer : The synthesis typically involves reductive amination of 4-methoxy-2-methylacetophenone with ammonia or a chiral amine precursor. Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral HPLC. For example, sodium cyanoborohydride (NaBH3CN) is a common reducing agent in reductive amination steps, as seen in structurally similar compounds . Post-synthesis, enantiomeric excess is validated using polarimetry or chiral stationary-phase chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the phenyl ring substituents (4-methoxy, 2-methyl) and ethanamine backbone. Aromatic protons resonate at δ 6.8–7.2 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z corresponding to CHNO (free base) and the hydrochloride salt .

- IR : Stretching vibrations for N–H (amine) and C–O (methoxy) are observed at ~3300 cm and 1250 cm, respectively .

Q. What are the solubility and stability profiles of this hydrochloride salt in aqueous and organic solvents?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Stability studies (e.g., accelerated degradation under heat/light) are conducted via HPLC to assess decomposition products. For storage, desiccated conditions at 4°C are recommended to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy positional isomerism) affect binding affinity to serotonin receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like (S)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride and 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine . Radioligand binding assays (e.g., using H-5-HT for 5-HT receptors) quantify affinity changes. Computational docking (AutoDock Vina) predicts substituent effects on binding pocket interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay conditions. Solutions include:

- Chiral Purity Validation : Re-analyzation via chiral HPLC to confirm ≥98% enantiomeric excess .

- Standardized Assays : Repeating functional assays (e.g., cAMP accumulation for GPCR activity) under controlled conditions (pH, temperature) .

- Meta-Analysis : Cross-referencing data with structurally similar compounds like 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride, where halogen positioning alters receptor selectivity .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

- Methodological Answer :

- QSPR Models : Use software like Schrödinger’s QikProp to estimate logP (hydrophobicity) and BBB penetration. The methoxy group may reduce logP compared to halogenated analogs, impacting CNS availability .

- MD Simulations : All-atom molecular dynamics (GROMACS) model interactions with lipid bilayers to assess passive diffusion rates .

Key Research Findings

- Enantioselectivity : The (S)-enantiomer shows 10-fold higher binding to 5-HT receptors than the (R)-form, emphasizing the need for chiral resolution .

- Metabolic Stability : Microsomal assays (human liver microsomes) indicate slower oxidation compared to halogenated analogs due to methoxy group stabilization .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms the hydrochloride salt’s ionic lattice structure, critical for solubility optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.